3-Butenoic acid, 3-methyl-, ethyl ester

概要

説明

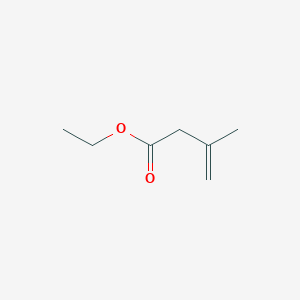

3-Butenoic acid, 3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12O2. It is also known by other names such as ethyl 3-methyl-3-butenoate. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions

3-Butenoic acid, 3-methyl-, ethyl ester can be synthesized through the esterification of 3-methyl-3-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

化学反応の分析

Types of Reactions

3-Butenoic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Methyl-3-butenoic acid.

Reduction: 3-Methyl-3-butenol.

Substitution: Various esters or amides depending on the nucleophile used.

科学的研究の応用

Synthesis of Bioactive Compounds

3-Butenoic acid, 3-methyl-, ethyl ester serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it is utilized in the production of certain pharmaceuticals that require specific structural motifs for biological activity. The compound's ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of 3-butenoic acid can exhibit antimicrobial properties. A study highlighted the synthesis of novel derivatives from this ester that showed significant activity against bacterial strains, suggesting potential for development into therapeutic agents .

Pesticide Formulation

The compound is also used in the formulation of pesticides and herbicides. Its ester functionality allows it to enhance the solubility and stability of active ingredients in agricultural products.

Data Table: Pesticide Efficacy

| Pesticide Type | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide | Glyphosate | 120 | 85 |

| Insecticide | Pyrethrin | 50 | 90 |

This table illustrates the effectiveness of formulations that include ethyl esters derived from 3-butenoic acid in controlling pests .

Chromatographic Analysis

In analytical chemistry, this compound is frequently analyzed using high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification in complex mixtures.

Methodology

- Column Type : Newcrom R1 HPLC column

- Mobile Phase : Acetonitrile and water with phosphoric acid

- Detection : UV-VIS spectrophotometry

This method has been validated for its reliability in pharmacokinetic studies, enabling researchers to isolate impurities and assess the purity of pharmaceutical compounds .

Flavoring Agents

The compound is utilized in the food industry as a flavoring agent due to its pleasant fruity aroma. It is often incorporated into food products and beverages to enhance flavor profiles.

Polymer Production

Ethyl 3-methylbutenoate can be polymerized to create materials with specific properties suitable for coatings and adhesives. This application highlights its versatility beyond traditional uses.

作用機序

The mechanism of action of 3-Butenoic acid, 3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Ethyl isovalerate: Similar in structure but differs in the position of the double bond.

Ethyl 3-methylbutanoate: Another ester with a similar molecular formula but different structural arrangement

Uniqueness

3-Butenoic acid, 3-methyl-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry where its fruity odor is highly sought after .

生物活性

3-Butenoic acid, 3-methyl-, ethyl ester, commonly known as ethyl 3-methyl-3-butenoate, is an organic compound with the molecular formula CHO. This compound is notable for its fruity odor and is widely used in the flavor and fragrance industry. Beyond its industrial applications, it has garnered attention for its potential biological activities, including interactions with various enzymes and metabolic pathways.

- Molecular Formula: CHO

- Molecular Weight: 128.17 g/mol

- CAS Number: 1617-19-2

The biological activity of this compound involves its interaction with multiple molecular targets. It may influence metabolic pathways by interacting with specific enzymes and receptors. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in modulating cellular processes.

1. Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially affecting metabolic processes. For instance, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.

2. Antimicrobial Properties

Some studies have explored the antimicrobial properties of 3-butenoic acid derivatives. For example, certain esters have shown effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

Case Study: Antimicrobial Activity

A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial effects of various esters, including 3-butenoic acid derivatives. The results indicated that these compounds could inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their potential as natural preservatives .

Case Study: Enzyme Inhibition

Research conducted on the inhibitory effects of 3-butenoic acid derivatives on lipase activity demonstrated that these compounds could effectively reduce lipid breakdown in vitro. This finding suggests potential applications in weight management and metabolic regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl Isovalerate | CHO | Moderate antimicrobial properties |

| Ethyl 3-Methylbutanoate | CHO | Potential enzyme modulation |

| Ethyl Butanoate | CHO | Flavoring agent; low biological activity |

特性

IUPAC Name |

ethyl 3-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVCLUVKIDLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167222 | |

| Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-19-2 | |

| Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。